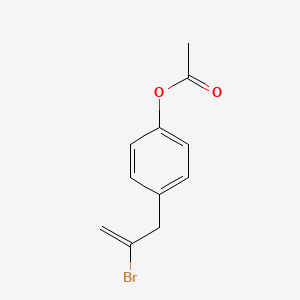

3-(4-Acetoxyphenyl)-2-bromo-1-propene

描述

Contextual Significance in Contemporary Organic Chemistry

In modern organic synthesis, the development of efficient and selective methods for constructing carbon-carbon and carbon-heteroatom bonds is a primary focus. Halogenated compounds, particularly vinyl bromides, are of significant importance as they serve as versatile building blocks. researchgate.net The bromine atom in 3-(4-Acetoxyphenyl)-2-bromo-1-propene can act as a leaving group in nucleophilic substitution reactions or participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. mdpi.com This reactivity allows for the introduction of a wide range of substituents at the 2-position of the propene chain, enabling the synthesis of diverse chemical structures.

The presence of the acetoxyphenyl group further enhances the compound's significance. Acetophenone (B1666503) derivatives are known to exhibit a range of biological activities, making them interesting scaffolds in medicinal chemistry and drug discovery. nih.gov The acetoxy group can also be hydrolyzed to a phenol (B47542), providing another site for chemical modification. The combination of a reactive vinyl bromide and a biologically relevant acetoxyphenyl moiety in a single molecule makes 3-(4-Acetoxyphenyl)-2-bromo-1-propene a promising substrate for the synthesis of potentially bioactive compounds and complex natural product analogues. nih.gov

Structural Features and Functional Group Analysis

The structure of 3-(4-Acetoxyphenyl)-2-bromo-1-propene is characterized by a three-carbon propene backbone. A bromine atom is attached to the second carbon, and a 4-acetoxyphenyl group is attached to the third carbon.

| Feature | Description |

| Backbone | Propene (a three-carbon chain with a double bond) |

| Substitution at C1 | Part of the C=C double bond |

| Substitution at C2 | A bromine atom and part of the C=C double bond |

| Substitution at C3 | A 4-acetoxyphenyl group |

| Functional Group | Location | Chemical Properties and Reactivity |

| Vinyl Bromide | C1=C2-Br | The C-Br bond is polarized, making the C2 carbon electrophilic and susceptible to nucleophilic attack. The double bond can undergo addition reactions. This group is a key handle for cross-coupling reactions. |

| Alkene | C1=C2 | The carbon-carbon double bond is a site of unsaturation, allowing for addition reactions (e.g., hydrogenation, halogenation). It also influences the geometry of the molecule. |

| Aromatic Ring (Phenyl) | Attached to C3 | The phenyl group is generally stable but can undergo electrophilic aromatic substitution. It provides a rigid scaffold and influences the electronic properties of the rest of the molecule. |

| Ester (Acetoxy) | Attached to the phenyl ring | The ester group is susceptible to hydrolysis under acidic or basic conditions to yield a phenol and acetic acid. The carbonyl group can act as a hydrogen bond acceptor. |

The interplay of these functional groups dictates the molecule's reactivity. For instance, the electron-withdrawing nature of the bromine atom can influence the reactivity of the adjacent double bond. Similarly, the electronic effects of the acetoxyphenyl group can be transmitted through the molecule, affecting the reaction rates and regioselectivity of various transformations.

Overview of Research Trajectories for Halogenated Propenes and Acetoxyphenyl Derivatives

Research involving halogenated propenes and acetoxyphenyl derivatives is progressing along several key trajectories, driven by their utility in synthesis and their potential biological applications.

Halogenated Propenes: The primary research focus for halogenated propenes, particularly vinyl bromides, is their application in synthetic organic chemistry. researchgate.net They are highly valued as precursors for the stereoselective synthesis of polysubstituted alkenes, which are common motifs in many natural products and pharmaceuticals. nih.gov Current research trends include:

Development of Novel Cross-Coupling Methodologies: Scientists are continuously exploring new catalysts and reaction conditions to improve the efficiency, selectivity, and substrate scope of cross-coupling reactions involving vinyl halides. researchgate.net

Stereoselective Synthesis: A significant area of research is the development of methods for the stereoselective synthesis of (E)- and (Z)-vinyl bromides, as the stereochemistry of the starting material is often transferred to the product in coupling reactions. nih.gov

Applications in Total Synthesis: Halogenated propenes are frequently employed as key intermediates in the total synthesis of complex natural products, demonstrating their reliability and versatility.

Acetoxyphenyl Derivatives: The research trajectory for acetoxyphenyl derivatives is heavily influenced by medicinal chemistry and materials science. nih.gov The acetophenone scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov Key areas of investigation include:

Drug Discovery and Development: Researchers are synthesizing and screening libraries of acetophenone derivatives for a wide range of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A major focus is on understanding how modifications to the acetophenone structure, such as the nature and position of substituents on the phenyl ring, affect biological activity. ufl.edu This knowledge guides the design of more potent and selective drug candidates.

Natural Product Chemistry: Many naturally occurring compounds contain acetophenone-related structures, and research is ongoing to isolate, characterize, and synthesize these molecules and their analogues to evaluate their medicinal potential. nih.gov

The compound 3-(4-Acetoxyphenyl)-2-bromo-1-propene lies at the intersection of these research fields, making it a molecule with considerable potential for future investigations in both synthetic methodology and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

[4-(2-bromoprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLGAUZYGHOPNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641203 |

Source

|

| Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-87-7 |

Source

|

| Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Acetoxyphenyl 2 Bromo 1 Propene

Direct Bromination Approaches

Direct bromination methods offer a straightforward pathway to introduce a bromine atom into an organic molecule. The success of these approaches hinges on controlling the reaction conditions to achieve the desired regioselectivity and stereochemistry, particularly when dealing with unsaturated precursors like alkenes.

Bromination of Unsaturated Precursors (e.g., 3-(4-acetoxyphenyl)-1-propene)

The direct bromination of an unsaturated precursor such as 3-(4-acetoxyphenyl)-1-propene with molecular bromine (Br₂) would typically proceed via an electrophilic addition mechanism. In this reaction, the electron-rich double bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion opens this ring to yield a dibrominated product. However, to obtain the target molecule, 3-(4-Acetoxyphenyl)-2-bromo-1-propene, a monobromination with elimination is required, or a different brominating agent and reaction conditions must be employed to favor substitution over addition.

Regioselective Bromination Strategies for Alkenes

Achieving the desired regioselectivity in the bromination of unsymmetrical alkenes is a critical aspect of the synthesis. The addition of hydrogen bromide (HBr) to 3-(4-acetoxyphenyl)-1-propene, for instance, would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon. This would lead to the formation of 3-(4-acetoxyphenyl)-2-bromopropane. To obtain the desired 2-bromo-1-propene structure, strategies involving allylic bromination are more suitable.

The regioselectivity of electrophilic addition to alkenes is influenced by the stability of the carbocation intermediate formed. In the case of 3-aryl-1-propenes, the phenyl group can influence the electron density of the double bond and the stability of potential carbocation intermediates, thereby directing the regiochemical outcome of the addition.

Stereochemical Control in Bromination Reactions

The addition of bromine to an alkene is a classic example of a stereospecific reaction. The reaction proceeds via an anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. This is due to the backside attack of the bromide ion on the cyclic bromonium ion intermediate. pearson.comlibretexts.orgladykeanecollege.edu.in For a prochiral alkene, this can lead to the formation of specific stereoisomers. While the target molecule, 3-(4-Acetoxyphenyl)-2-bromo-1-propene, has a double bond and thus the potential for E/Z isomerism, the stereochemistry of the precursor and the reaction conditions would be critical in determining the isomeric outcome.

Utilization of N-Bromosuccinimide (NBS) in Aromatic Bromination Contexts

N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic brominations. chemistrysteps.commasterorganicchemistry.comchadsprep.com In the presence of a radical initiator (e.g., light or peroxides), NBS can selectively introduce a bromine atom at the allylic position of an alkene without reacting with the double bond itself. chemistrysteps.commasterorganicchemistry.com For the synthesis of 3-(4-Acetoxyphenyl)-2-bromo-1-propene from 3-(4-acetoxyphenyl)-1-propene, NBS would be the reagent of choice for introducing the bromine at the C2 position. The reaction proceeds through a radical chain mechanism involving the formation of a resonance-stabilized allylic radical. chemistrysteps.comchadsprep.com The stability of this radical intermediate is a key factor in the regioselectivity of the bromination. It is important to note that allylic bromination with NBS can sometimes lead to a mixture of products due to the delocalization of the radical intermediate. chadsprep.com

Transition Metal-Catalyzed Synthesis Routes

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods could be strategically employed for the synthesis of 3-(4-Acetoxyphenyl)-2-bromo-1-propene.

Palladium-Catalyzed Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted alkenes and could be adapted for the preparation of the target vinyl bromide.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. musechem.comfishersci.co.uklibretexts.org To synthesize 3-(4-Acetoxyphenyl)-2-bromo-1-propene via this method, one could envision coupling a suitable 2-bromo-1-propenylboronic acid derivative with 4-iodophenyl acetate (B1210297) or, alternatively, coupling 4-acetoxyphenylboronic acid with a 2,3-dibromo-1-propene derivative, with selective reaction at one of the C-Br bonds. The reaction proceeds with retention of the stereochemistry of the double bond. wikipedia.org

Heck Reaction : The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com A plausible Heck-type approach to the target molecule could involve the reaction of 4-iodo- or 4-bromophenyl acetate with 2-bromo-1-propene, although this would lead to a different substitution pattern. A more relevant strategy might involve the vinylation of an aryl halide with a suitable propene derivative under conditions that favor the formation of the desired isomer. The mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org

Sonogashira Coupling : This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orggold-chemistry.orgnrochemistry.comlibretexts.orgwikipedia.org While not a direct route to the target alkene, a Sonogashira coupling could be used to construct a key intermediate. For instance, coupling of 4-ethynylphenyl acetate with a suitable partner could be a step in a multi-step synthesis. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comwikipedia.org

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. openochem.orgorganic-chemistry.orgwikipedia.orgharvard.edu A potential Stille coupling route to 3-(4-Acetoxyphenyl)-2-bromo-1-propene could involve the reaction of a (2-bromo-1-propenyl)stannane derivative with 4-iodophenyl acetate. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacs.org

Below is a summary of the palladium-catalyzed reactions discussed:

| Reaction Name | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Pd catalyst + Base | Mild conditions, high functional group tolerance. musechem.comfishersci.co.uk |

| Heck Reaction | Unsaturated halide/triflate + Alkene | Pd catalyst + Base | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd catalyst + Cu(I) co-catalyst | Forms C(sp)-C(sp2) bonds. gold-chemistry.orgnrochemistry.com |

| Stille Coupling | Organotin compound + Organic halide/triflate | Pd catalyst | Tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.org |

Coupling with Alkylzinc Reagents

The formation of carbon-carbon bonds in the synthesis of molecules like 3-(4-Acetoxyphenyl)-2-bromo-1-propene can be efficiently achieved through palladium-catalyzed cross-coupling reactions involving organozinc reagents, a process known as the Negishi coupling. nobelprize.orgwikipedia.org This method is highly valued for its functional group tolerance and the high reactivity of organozinc compounds. nobelprize.org The general mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgwikipedia.org

For the synthesis of the target compound, a plausible Negishi coupling strategy would involve the reaction of a (4-acetoxyphenyl)zinc halide with a 2,3-dibromo-1-propene precursor. Alternatively, an organozinc derivative of propene could be coupled with 4-acetoxybromobenzene. The use of organozinc reagents is particularly advantageous due to their relative mildness and selectivity compared to other organometallics. nobelprize.org Studies have shown that palladium-catalyzed cross-couplings with organozinc reagents can proceed in water at room temperature, highlighting the versatility of this method.

Research into the Negishi coupling of secondary alkylzinc halides with aryl bromides has demonstrated the efficacy of this approach for creating C(sp³)–C(sp²) bonds. nih.govmit.eduorganic-chemistry.orgacs.org While not a direct analogue, this work underscores the capability of the method to couple different types of carbon centers, which is relevant to the potential synthetic routes for 3-(4-Acetoxyphenyl)-2-bromo-1-propene.

Ligand Design and Optimization in Palladium Catalysis

The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the ligands coordinated to the palladium center. nih.govnih.gov Ligand design plays a crucial role in promoting the desired catalytic cycle steps—oxidative addition, transmetalation, and reductive elimination—while suppressing unwanted side reactions. nih.govnih.gov For reactions involving alkylzinc reagents, a significant challenge is preventing β-hydride elimination, which can lead to undesired byproducts. nih.gov

Biaryl phosphine (B1218219) ligands, such as those developed by Buchwald and others (e.g., SPhos, RuPhos, XPhos, and CPhos), have proven to be particularly effective in stabilizing the palladium catalyst and facilitating challenging coupling reactions. nih.govnih.govnih.gov These ligands are typically bulky and electron-rich, which promotes the formation of the active monoligated palladium(0) species necessary for oxidative addition. nih.gov

In the context of synthesizing 3-(4-Acetoxyphenyl)-2-bromo-1-propene, the choice of ligand would be critical. For instance, a study on the Negishi coupling of secondary alkylzinc halides with aryl bromides found that a novel biarylphosphine ligand, CPhos, was superior to other ligands like SPhos and XPhos in terms of yield and selectivity. nih.govorganic-chemistry.orgmit.edu CPhos effectively suppressed the undesired β-hydride elimination pathway, leading to a higher ratio of the desired branched product. nih.govmit.edu This highlights the importance of rational ligand design to control the outcome of the reaction.

Table 1: Comparison of Biaryl Phosphine Ligands in a Model Negishi Coupling Reaction

| Ligand | Yield of Branched Product (%) | Ratio of Branched to Linear Product |

| SPhos | 65 | 12:1 |

| RuPhos | 68 | 15:1 |

| XPhos | 75 | 18:1 |

| CPhos | 92 | >20:1 |

This table presents illustrative data based on findings from the coupling of secondary alkylzinc halides with aryl bromides to demonstrate ligand effects. nih.govorganic-chemistry.org

Copper-Mediated Bromination and Coupling

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain transformations. The Ullmann reaction, a classic copper-mediated process, is traditionally used for the formation of aryl-aryl, aryl-ether, and aryl-amine bonds. ontosight.aiwikipedia.orgorganic-chemistry.org Modern variations of the Ullmann condensation have expanded its scope to include the coupling of vinyl halides with various nucleophiles, such as phenols and N-heterocycles, often with full retention of stereochemistry. nih.govorganic-chemistry.orgacs.orgnih.govrsc.org

In the synthesis of 3-(4-Acetoxyphenyl)-2-bromo-1-propene, copper catalysis could be employed in two key ways. First, for the bromination step, copper-mediated atom transfer radical cyclization (ATRC) of unactivated alkyl bromides provides a method for introducing bromine into a molecule. rsc.orgresearchgate.netresearchgate.net This process involves a copper(I) species that reversibly abstracts a halogen atom from a substrate to generate a radical intermediate, which can then undergo further reactions. researchgate.net

Second, for the coupling step, a copper-catalyzed reaction could form the bond between the acetoxyphenyl group and the bromo-propene moiety. While traditionally requiring harsh conditions, the development of new ligands, such as amino acids and N,N'-dimethylethylenediamine, has allowed these reactions to proceed under much milder temperatures. organic-chemistry.orgacs.org For example, the coupling of vinyl bromides with amides has been successfully achieved using a copper iodide/N,N'-dimethylethylenediamine system. organic-chemistry.org

Nickel and Zinc Catalysis in Brominated Propene Transformations

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, particularly for transformations involving vinyl halides. chinesechemsoc.orgnih.govresearchgate.netrsc.org Nickel catalysts can effectively mediate the coupling of two electrophiles, such as a vinyl bromide and an aryl halide, in a reductive process that often employs zinc metal as the stoichiometric reductant. rsc.org This approach avoids the need to pre-form organometallic reagents. nih.gov

A potential synthetic route to 3-(4-Acetoxyphenyl)-2-bromo-1-propene using this methodology could involve the nickel-catalyzed reductive cross-coupling of a brominated propene derivative with 4-acetoxybromobenzene in the presence of zinc powder. The proposed catalytic cycle involves the oxidative addition of one of the halides to a Ni(0) species, followed by reduction by zinc, oxidative addition of the second halide, and finally reductive elimination to form the product. rsc.org

The versatility of this method has been demonstrated in the allylation of vinyl bromides and the formation of 1,3-dienes. rsc.orgrsc.org These reactions exhibit good functional group tolerance and can often be carried out under mild conditions. nih.govrsc.org Asymmetric versions of these reactions are also being developed, providing access to enantioenriched products. nih.govresearchgate.net

Table 2: Nickel-Catalyzed Reductive Coupling of Vinyl Bromides with Benzyl Chlorides

| Entry | Ligand | Yield (%) | Enantiomeric Excess (%) |

| 1 | (S)-i-Pr-pybox | 85 | 90 |

| 2 | (S)-Ph-pybox | 78 | 85 |

| 3 | (R,R)-Ph-box | 65 | 72 |

This table showcases representative data on the influence of chiral ligands in nickel-catalyzed asymmetric reductive cross-coupling, demonstrating the potential for stereocontrol. nih.govacs.org

Organometallic Reagent-Mediated Syntheses

Utilizing Butyllithium (B86547) for Propene Derivatization

Organolithium reagents, such as butyllithium (BuLi), are exceptionally strong bases and potent nucleophiles that are widely used in organic synthesis. mt.com One of their key applications is in the preparation of other organometallic compounds through metal-halogen exchange. chemeurope.comwikipedia.org Specifically, n-butyllithium can react with vinyl bromides to generate highly reactive vinyllithium (B1195746) species. acs.orgnih.govresearchgate.net

This transformation is highly dependent on reaction conditions, particularly temperature and solvent. acs.orgnih.gov Lithium-bromine exchange is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions. acs.orgnih.gov The resulting vinyllithium reagent can then be treated with a suitable electrophile to form a new carbon-carbon bond.

For the synthesis of 3-(4-Acetoxyphenyl)-2-bromo-1-propene, one could envision a strategy where 2,3-dibromo-1-propene is treated with one equivalent of butyllithium to selectively form a vinyllithium intermediate. This intermediate could then be reacted with an electrophile containing the 4-acetoxyphenyl moiety, such as 4-acetoxybenzaldehyde, followed by subsequent manipulation of the resulting alcohol.

Strategies for Highly Functionalized Electrophiles

The success of coupling reactions often depends on the nature of the electrophile. When synthesizing complex molecules, it is crucial that the chosen methodology tolerates a wide range of functional groups present in the electrophilic partner. Organolithium and organozinc reagents are particularly useful in this regard, as they can react with a diverse array of electrophiles. mt.comlibretexts.org

Organolithium reagents readily add to electrophilic carbonyl groups in aldehydes and ketones, forming alcohols which can be further transformed. mt.comwikipedia.org However, a major limitation is their strong basicity; they will deprotonate any acidic hydrogens in the electrophile, such as those in alcohols, amines, or carboxylic acids, rather than undergoing nucleophilic attack. libretexts.org

Organozinc reagents, being less basic, offer greater compatibility with functionalized electrophiles. nobelprize.org This allows for the direct coupling of complex, drug-like molecules without the need for extensive use of protecting groups. The development of bench-stable organozinc reagents has further enhanced their utility in medicinal chemistry and complex molecule synthesis.

In the context of producing 3-(4-Acetoxyphenyl)-2-bromo-1-propene, an electrophile such as 4-acetoxybenzoyl chloride or a related derivative could be coupled with a suitable nucleophilic propene species generated via organometallic chemistry. The choice between an organolithium or an organozinc reagent would depend on the specific functionalities present and the desired reaction pathway.

Alternative Synthetic Approaches

Alternative synthetic routes to 3-(4-Acetoxyphenyl)-2-bromo-1-propene are explored to enhance control over the reaction's selectivity and to employ different precursor molecules. These approaches often focus on achieving high chemo- and regioselectivity or utilizing different reaction mechanisms, such as radical-initiated processes.

The synthesis of 3-(4-Acetoxyphenyl)-2-bromo-1-propene presents a significant challenge in terms of selectivity. A key precursor is 4-allylphenyl acetate (the acetate of chavicol). The goal is to introduce a single bromine atom specifically at the C2 position of the propene group (a vinylic position) while avoiding reactions at other sites, such as the aromatic ring or the allylic C3 position.

Direct electrophilic addition of molecular bromine (Br₂) to the precursor's double bond is generally unsuitable as it would typically lead to a 1,2-dibromo adduct rather than the desired vinyl bromide. Therefore, methods that can precisely control the reaction's outcome are required.

Research on analogous compounds, such as eugenol (B1671780), demonstrates that chemo- and regioselectivity can be influenced by strategic modifications and controlled reaction conditions. For instance, the bromination of eugenol with molecular bromine can be directed. Using a nearly equimolar amount of Br₂ favors electrophilic addition to the alkene group, while protecting the phenolic hydroxyl group (for example, as a benzoyl ester) can alter the regioselectivity of aromatic substitution from the position ortho to the hydroxyl group to the position para to the methoxy (B1213986) group. researchgate.net This principle of using protecting groups and controlling stoichiometry is crucial for selectively functionalizing complex precursors.

Other advanced strategies for the stereoselective synthesis of vinyl bromides involve different precursors entirely. Methods have been developed for the conversion of alkynes, enolizable ketones, and vinyl triflates into vinyl bromides with high degrees of control. researchgate.netorganic-chemistry.org For example, a Friedel-Crafts-type addition of alkynes to in-situ formed oxocarbenium ions, using MgBr₂·OEt₂ as both a Lewis acid and bromide source, can produce trisubstituted vinyl bromides with high stereoselectivity. nih.gov Such approaches could be adapted for an alkyne precursor like 3-(4-acetoxyphenyl)-1-propyne to achieve the target structure.

While radical bromination using reagents like N-bromosuccinimide (NBS) under UV light is a common method for introducing bromine, it typically results in substitution at allylic or benzylic positions. Applying this method to a precursor like 4-allylphenyl acetate would likely yield the undesired 3-bromo isomer.

However, a different radical-based approach, the anti-Markovnikov hydrobromination of an alkyne, provides a viable pathway to the desired 2-bromo product. ucalgary.ca This reaction proceeds via a free-radical chain mechanism, which is initiated in the presence of peroxides (ROOR) or UV light. chemistrysteps.commasterorganicchemistry.com

The synthesis would begin with an alkyne precursor, 3-(4-acetoxyphenyl)-1-propyne . The mechanism unfolds as follows:

Initiation: The weak O-O bond in the peroxide undergoes homolytic cleavage upon heating or irradiation to form two alkoxy radicals (RO•). This highly reactive radical then abstracts a hydrogen atom from hydrogen bromide (HBr) to generate a bromine radical (Br•). chemistrysteps.com

Propagation:

The bromine radical adds to the alkyne at the terminal carbon (C1). This regioselectivity is governed by the formation of the more stable intermediate, which in this case is a vinylic radical at the C2 position. ucalgary.ca

This vinylic radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product, 3-(4-Acetoxyphenyl)-2-bromo-1-propene, and regenerating a bromine radical to continue the chain reaction. masterorganicchemistry.comyoutube.com

Termination: The reaction ceases when two radicals combine. youtube.com

This radical addition pathway is highly regioselective, leading specifically to the anti-Markovnikov product where the bromine atom is bonded to the internal carbon of the original triple bond. ucalgary.ca

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 3-(4-Acetoxyphenyl)-2-bromo-1-propene aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.edunih.gov These principles guide the selection of solvents, reagents, and reaction conditions. researchgate.net

A primary goal of green chemistry is to replace hazardous organic solvents with safer alternatives. yale.edu Traditional bromination reactions often employ chlorinated solvents like chloroform (B151607) or dichloromethane, which pose environmental and health risks. rsc.org Green approaches focus on using benign solvents or eliminating them altogether.

Water is an excellent green solvent as it is non-toxic, non-flammable, and readily available. hrpub.org Its use in bromination reactions has been demonstrated to be effective, offering an environmentally sound alternative to conventional organic solvents. hrpub.org Another strategy is the use of safer organic solvents, such as 2-methyltetrahydrofuran, which is considered more sustainable than many traditional options. nih.gov In some cases, reactions can be performed under solvent-free (neat) conditions, which completely eliminates solvent-related waste and simplifies product purification.

| Feature | Traditional Solvents (e.g., CHCl₃, CCl₄) | Green Solvents (e.g., Water, 2-MeTHF) |

| Environmental Impact | High (Ozone depletion, persistent) | Low |

| Toxicity | High (Carcinogenic, toxic) | Low to moderate |

| Flammability | Varies (often non-flammable but toxic) | Varies (Water is non-flammable) |

| Cost | Moderate to high | Low (Water) to moderate |

| Work-up/Purification | Often requires extraction and distillation | Can be simpler, especially with water |

The choice of brominating agent is also critical. While molecular bromine (Br₂) is effective, it is highly toxic and corrosive. wordpress.com N-bromosuccinimide (NBS) is a solid and safer to handle, but its use generates succinimide (B58015) as a byproduct. wordpress.com Greener protocols may involve the in situ generation of Br₂ from less hazardous salts like potassium bromide (KBr) or hydrobromic acid (HBr) using a safe oxidant, which can be performed in continuous flow systems to enhance safety. nih.gov

Improving energy efficiency is a core principle of green chemistry, aiming to reduce the economic and environmental costs of chemical processes by conducting reactions at ambient temperature and pressure where possible. yale.edunih.gov Ultrasound-assisted synthesis is an energy-efficient technique that can significantly enhance reaction rates and yields.

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles creates localized microenvironments of intense temperature and pressure, which can dramatically accelerate chemical reactions. nih.gov This method allows for:

Reduced Reaction Times: Reactions that might take hours conventionally can often be completed in minutes. nih.gov

Milder Conditions: The high energy input at the molecular level often allows for lower bulk reaction temperatures, saving energy.

Improved Yields: Ultrasound can enhance mass transfer and surface activation in heterogeneous reactions, leading to higher product yields. researchgate.net

For example, an efficient and rapid ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source was completed in just 30 minutes under mild conditions. nih.gov This demonstrates the potential for applying sonochemistry to the C-Br bond formation required for synthesizing 3-(4-Acetoxyphenyl)-2-bromo-1-propene, potentially leading to a faster and more energy-efficient process.

| Parameter | Conventional Heating Method (Hypothetical) | Ultrasound-Assisted Method (Projected) |

| Reaction Time | Several hours | 15-60 minutes |

| Temperature | Often requires reflux/elevated temperatures | Can often be run at room temperature |

| Energy Input | High (sustained heating of entire vessel) | Low (efficient, localized energy) |

| Yield | Moderate to good | Potentially higher due to enhanced kinetics |

Reaction Mechanisms and Organic Transformations of 3 4 Acetoxyphenyl 2 Bromo 1 Propene

Electrophilic Addition Reactions at the Alkenyl Moiety

The carbon-carbon double bond in 3-(4-Acetoxyphenyl)-2-bromo-1-propene is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is central to several important addition reactions.

The addition of bromine (Br₂) across the double bond of an alkene typically proceeds through a mechanism involving a cyclic bromonium ion intermediate. In the case of 3-(4-Acetoxyphenyl)-2-bromo-1-propene, the reaction is initiated by the electrophilic attack of a bromine molecule on the π-electrons of the alkene. This leads to the formation of a three-membered ring containing a positively charged bromine atom, the bromonium ion.

The subsequent step involves the attack of a bromide ion (Br⁻), which acts as a nucleophile. This attack occurs from the side opposite to the bromonium ion ring, resulting in an anti-addition. This stereospecificity is a hallmark of reactions proceeding through a cyclic intermediate. The result is the formation of a vicinal dibromide, where the two bromine atoms are on adjacent carbons and in an anti-configuration relative to each other. The presence of the acetoxyphenyl group can influence the electron density of the double bond, potentially affecting the rate of this reaction, though the fundamental mechanism remains the same.

The addition of hydrogen halides (HX, such as HBr or HCl) to the alkenyl moiety of 3-(4-Acetoxyphenyl)-2-bromo-1-propene is an electrophilic addition reaction that follows Markovnikov's rule. masterorganicchemistry.com This rule dictates that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. masterorganicchemistry.com

The mechanism begins with the protonation of the double bond by the hydrogen halide, which is the rate-determining step. libretexts.org This leads to the formation of a carbocation intermediate. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. masterorganicchemistry.com In the case of 3-(4-Acetoxyphenyl)-2-bromo-1-propene, protonation of the terminal carbon of the double bond results in a more substituted and therefore more stable secondary carbocation adjacent to the bromine-bearing carbon. The subsequent attack of the halide ion (X⁻) on this carbocation yields the final product. The regioselectivity of this reaction is thus governed by the stability of the intermediate carbocation. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in 3-(4-Acetoxyphenyl)-2-bromo-1-propene is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the compound susceptible to nucleophilic substitution reactions.

Nucleophilic substitution at the bromine center can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The operative pathway is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. youtube.com

SN2 Pathway : This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comyoutube.com It results in an inversion of stereochemistry at the reaction center. youtube.com

SN1 Pathway : This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.com The nucleophile then rapidly attacks the carbocation in the second step. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. youtube.comyoutube.com

Competing with substitution reactions are elimination reactions (E1 and E2), where a proton is removed from an adjacent carbon, leading to the formation of a double bond. youtube.com The conditions that favor SN1 reactions often also favor E1 elimination, while SN2 conditions can compete with E2 elimination, especially with strong, sterically hindered bases.

| Reaction Pathway | Substrate Structure | Nucleophile | Solvent | Competing Reaction |

| SN2 | Primary > Secondary | Strong, unhindered | Polar aprotic | E2 |

| SN1 | Tertiary > Secondary | Weak | Polar protic | E1 |

The acetoxyphenyl group can exert both electronic and steric effects on the nucleophilic substitution reactions at the bromine center.

Steric Effects : The bulkiness of the acetoxyphenyl group can hinder the backside attack required for an SN2 reaction, thereby slowing its rate. This steric hindrance could make the SN1 pathway more competitive, provided a stable carbocation can be formed.

Palladium-Mediated Reactivity

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Vinyl bromides, such as 3-(4-Acetoxyphenyl)-2-bromo-1-propene, are excellent substrates for these reactions.

Common palladium-catalyzed reactions involving vinyl bromides include:

Suzuki Coupling : Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Reaction : Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to create a new carbon-carbon triple bond.

Buchwald-Hartwig Amination : Coupling with an amine to form a carbon-nitrogen bond.

Radical Reactions and Their Mechanisms

Radical reactions involving 3-(4-acetoxyphenyl)-2-bromo-1-propene are initiated by the homolytic cleavage of the carbon-bromine bond, which is relatively weak due to the stability of the resulting allylic radical. The acetoxyphenyl group can influence the reactivity and stability of radical intermediates through resonance and inductive effects.

Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. In the case of 3-(4-acetoxyphenyl)-2-bromo-1-propene, this process would yield 3-(4-acetoxyphenyl)-1-propene. The reaction can proceed through various mechanisms, often involving radical intermediates. Common strategies for the reductive dehalogenation of alkyl halides, including allylic bromides, involve reagents that can act as single-electron donors.

Catalytic hydrogenation is a widely used method for reductive dehalogenation. Reagents such as palladium on carbon (Pd/C) in the presence of a hydrogen source can effectively remove the bromine atom. Bromides are generally reduced more readily than other halides under these conditions. Alternative methods may employ radical initiators, such as peroxides, to facilitate the reaction. The choice of reagent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups.

Table 1: Illustrative Reagents for Reductive Dehalogenation of 3-(4-Acetoxyphenyl)-2-bromo-1-propene

| Reagent System | Potential Mechanism | Expected Product |

| H₂, Pd/C | Catalytic Hydrogenation | 3-(4-Acetoxyphenyl)-1-propene |

| Bu₃SnH, AIBN | Radical Chain Reaction | 3-(4-Acetoxyphenyl)-1-propene |

| Zn, H⁺ | Single Electron Transfer | 3-(4-Acetoxyphenyl)-1-propene |

This table is illustrative and shows potential reagents for the transformation.

The reductive dehalogenation of 3-(4-acetoxyphenyl)-2-bromo-1-propene can proceed via a radical chain mechanism, which is characterized by three key stages: initiation, propagation, and termination.

Initiation: This step involves the formation of initial radicals. This can be achieved by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or irradiation. The initiator radical then abstracts a hydrogen atom from a hydrogen donor, like tributyltin hydride (Bu₃SnH), to generate a tributyltin radical (Bu₃Sn•).

Propagation: The propagation phase consists of a series of self-sustaining steps. The tributyltin radical reacts with 3-(4-acetoxyphenyl)-2-bromo-1-propene, abstracting the bromine atom to form tributyltin bromide and the 3-(4-acetoxyphenyl)-prop-2-en-1-yl radical. This allylic radical is stabilized by resonance. Subsequently, this radical abstracts a hydrogen atom from another molecule of the hydrogen donor (e.g., Bu₃SnH) to form the final product, 3-(4-acetoxyphenyl)-1-propene, and regenerate the tributyltin radical, which can then continue the chain reaction.

Termination: The chain reaction is concluded when two radical species combine to form a non-radical product. This can involve the coupling of two allylic radicals, two tributyltin radicals, or an allylic radical with a tributyltin radical.

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. For a molecule like 3-(4-acetoxyphenyl)-2-bromo-1-propene, a photocatalyst, upon excitation with visible light, can induce the formation of a radical intermediate. This can be achieved through a single-electron transfer (SET) process, either oxidative or reductive, depending on the photocatalyst and the substrate.

For instance, an excited photocatalyst could reduce the C-Br bond, leading to its cleavage and the formation of the corresponding allylic radical. This radical could then participate in various addition reactions. Alternatively, the photocatalyst could oxidize a reaction partner, which then reacts with the alkene of 3-(4-acetoxyphenyl)-2-bromo-1-propene. These reactions offer a green and efficient alternative to traditional methods of radical generation.

Elimination Reactions for Propene Formation

Elimination reactions of 3-(4-acetoxyphenyl)-2-bromo-1-propene would lead to the formation of a more unsaturated product. Given the structure, a likely elimination product would be a substituted allene or a conjugated diene, depending on the reaction conditions and the base used. The most common mechanisms for elimination are E1 and E2.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond. This mechanism is favored by strong, sterically hindered bases. For 3-(4-acetoxyphenyl)-2-bromo-1-propene, a strong base could abstract a proton from the carbon adjacent to the double bond, leading to the formation of 1-(4-acetoxyphenyl)-1,2-propadiene.

The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak bases and polar protic solvents. For 3-(4-acetoxyphenyl)-2-bromo-1-propene, the loss of the bromide ion would lead to the formation of a resonance-stabilized allylic carbocation. A subsequent proton abstraction by a weak base would then lead to the formation of the alkene product.

The choice of base and reaction conditions can significantly influence the outcome of the elimination reaction.

Table 2: Potential Products of Elimination Reactions of 3-(4-Acetoxyphenyl)-2-bromo-1-propene

| Base | Mechanism | Major Product | Minor Product(s) |

| Potassium tert-butoxide (KOtBu) | E2 | 1-(4-Acetoxyphenyl)-1,2-propadiene | Substitution products |

| Ethanol (EtOH), heat | E1 | 1-(4-Acetoxyphenyl)-1,2-propadiene | Substitution products (Sₙ1) |

This table illustrates the potential outcomes of elimination reactions under different conditions.

Rearrangement Reactions

Allylic systems, such as 3-(4-acetoxyphenyl)-2-bromo-1-propene, are prone to rearrangement reactions, particularly under conditions that favor the formation of a carbocation intermediate, such as in Sₙ1 or E1 reactions. The intermediate in these reactions is a resonance-stabilized allylic carbocation.

Nucleophilic attack can then occur at either of the two electrophilic carbons of the allylic carbocation. In the case of 3-(4-acetoxyphenyl)-2-bromo-1-propene, the loss of the bromide ion would generate a carbocation with positive charge distributed over two carbons. Attack of a nucleophile at the carbon bearing the acetoxyphenyl group would lead to a rearranged product. For example, a reaction with a nucleophile like water or an alcohol could lead to the formation of a rearranged allylic alcohol or ether. The regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors.

Advanced Spectroscopic Characterization of 3 4 Acetoxyphenyl 2 Bromo 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 3-(4-Acetoxyphenyl)-2-bromo-1-propene, distinct signals are expected for each type of proton: acetoxy methyl, benzylic, olefinic, and aromatic.

Aromatic Protons: The 1,4-disubstituted (para) benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the acetoxy group (H-c) are expected to resonate at a slightly different chemical shift than the protons ortho to the propene substituent (H-d), typically in the range of δ 7.0-7.4 ppm.

Olefinic Protons: The two protons on the terminal double bond (H-b) are chemically distinct (diastereotopic) due to the adjacent stereocenter. They are expected to appear as two singlets or finely split doublets (geminal coupling) in the δ 5.5-6.0 ppm region.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring (H-a) are chemically equivalent and are expected to produce a singlet around δ 3.8 ppm.

Acetoxy Protons: The three equivalent protons of the methyl group in the acetate (B1210297) function will appear as a sharp singlet, typically the most upfield signal, around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-a | Benzylic (-CH₂-) | ~ 3.8 | Singlet (s) |

| H-b | Olefinic (=CH₂) | ~ 5.7, ~ 5.9 | Singlets (s) |

| H-c / H-d | Aromatic (Ar-H) | ~ 7.1, ~ 7.3 | Doublets (d) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear far downfield, typically in the δ 168-170 ppm range.

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry. The carbon atom bonded to the acetoxy group (ipso-carbon) is expected around δ 150 ppm, while the carbon bonded to the propenyl group will be around δ 135 ppm. The other aromatic carbons will resonate in the typical δ 120-130 ppm region.

Olefinic Carbons: The two sp² hybridized carbons of the double bond will have distinct chemical shifts. The carbon atom bearing the bromine atom (C-Br) is predicted to be around δ 118 ppm, while the terminal methylene carbon (=CH₂) is expected near δ 128 ppm.

Benzylic and Methyl Carbons: The benzylic carbon (-CH₂) will likely appear around δ 40 ppm, and the acetoxy methyl carbon (-CH₃) will be the most upfield signal, around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -C H₃ | Acetoxy Methyl | ~ 21 |

| -C H₂- | Benzylic | ~ 40 |

| =C (Br)- | Olefinic | ~ 118 |

| Ar-C H | Aromatic | ~ 122 |

| =C H₂ | Olefinic | ~ 128 |

| Ar-C H | Aromatic | ~ 130 |

| Ar-C -CH₂ | Aromatic (ipso) | ~ 135 |

| Ar-C -O | Aromatic (ipso) | ~ 150 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). For this molecule, a COSY spectrum would primarily show a cross-peak between the coupled aromatic protons (H-c and H-d), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, it would show a cross-peak between the benzylic proton signal at ~3.8 ppm and the benzylic carbon signal at ~40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The benzylic protons (H-a) to the aromatic carbons (C-d, C-ipso) and the olefinic carbons (=C(Br)- and =CH₂).

The olefinic protons (H-b) to the benzylic carbon (-CH₂-).

The aromatic protons (H-d) to the benzylic carbon (-CH₂-).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the benzylic protons (H-a) and the nearest aromatic protons (H-d), providing further confirmation of the geometry and connectivity.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

IR spectroscopy is excellent for identifying polar functional groups. The spectrum is characterized by absorption bands corresponding to specific vibrational modes.

C=O Stretching: A very strong and sharp absorption band is expected for the ester carbonyl group, typically appearing at a high frequency around 1770 cm⁻¹.

C=C Stretching: The carbon-carbon double bonds of the alkene and the aromatic ring will show absorptions in the 1650-1450 cm⁻¹ region. The alkene C=C stretch is expected around 1645 cm⁻¹.

C-O Stretching: The ester C-O bonds will produce strong, characteristic bands in the fingerprint region, typically two absorptions around 1200 cm⁻¹ (asymmetric stretch) and 1100 cm⁻¹ (symmetric stretch).

C-H Stretching: Absorptions for sp² C-H bonds (aromatic and olefinic) are expected just above 3000 cm⁻¹, while sp³ C-H stretches (benzylic and methyl) will appear just below 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear as a medium to strong absorption in the low-frequency fingerprint region, typically between 600 and 700 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ar-H / =C-H | C-H Stretch | 3020 - 3100 | Medium |

| -CH₃ / -CH₂- | C-H Stretch | 2850 - 2980 | Medium |

| C=O | Carbonyl Stretch | ~ 1770 | Strong, Sharp |

| C=C | Alkene Stretch | ~ 1645 | Medium |

| C=C | Aromatic Stretch | 1600, 1500, 1450 | Medium-Strong |

| C-O | Ester Asymmetric Stretch | ~ 1200 | Strong |

| C-O | Ester Symmetric Stretch | ~ 1100 | Strong |

Raman spectroscopy is complementary to IR spectroscopy, as it is particularly sensitive to the vibrations of non-polar, symmetric bonds.

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the para-substituted benzene ring would produce a strong and sharp signal around 1600 cm⁻¹, which is often more intense in Raman than in IR spectra.

C=C Alkene Stretch: The stretching vibration of the C=C double bond at ~1645 cm⁻¹ is also expected to be strong and easily identifiable in the Raman spectrum due to the bond's polarizability.

Symmetric C-H Bending: The symmetric bending (scissoring) of the benzylic CH₂ group would also be Raman active.

C-Br Stretch: The C-Br bond stretch (600-700 cm⁻¹) would be observable, providing complementary data to the IR spectrum. In contrast to IR, the C=O carbonyl stretch is typically a weak signal in Raman spectroscopy.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational isomers of molecules. For 3-(4-Acetoxyphenyl)-2-bromo-1-propene, rotational isomers (conformers) would arise from the rotation around the single bonds, primarily the C-C bond connecting the phenyl ring to the propene moiety and the C-O bond of the acetate group.

Different spatial arrangements of the atoms would lead to distinct vibrational frequencies. For instance, the coupling between the vibrational modes of the phenyl ring and the vinyl group would be sensitive to the dihedral angle between them. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra for different stable conformers. By comparing the calculated frequencies with experimental IR and Raman spectra, it is possible to identify the predominant conformer in a given state (solid, liquid, or gas).

Key vibrational modes to monitor for conformational changes would include:

C-Br stretch: The frequency of this bond can be influenced by the surrounding electronic environment, which changes with conformation.

C=C stretch (vinyl): Its position and intensity may be affected by the degree of conjugation with the phenyl ring.

C=O stretch (acetate): This is a strong IR absorber, and its frequency can shift based on intramolecular interactions.

Out-of-plane C-H bending modes: These are particularly sensitive to the planarity and symmetry of the molecule.

Without experimental data, a definitive conformational analysis is not possible. However, it is hypothesized that steric hindrance between the bromine atom and the phenyl ring would favor a non-planar conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Conjugation Effects within the Molecular Structure

The UV-Vis spectrum of 3-(4-Acetoxyphenyl)-2-bromo-1-propene is expected to be dominated by electronic transitions within the substituted styrene (B11656) chromophore. The primary electronic transitions would be π → π* transitions associated with the conjugated system formed by the phenyl ring and the adjacent double bond.

The acetoxy group, being an auxochrome, can influence the absorption maxima (λmax) and molar absorptivity (ε). The lone pair of electrons on the oxygen atom of the ester can participate in resonance with the aromatic ring, potentially causing a bathochromic (red) shift compared to unsubstituted styrene. The bromine atom, with its lone pairs, can also act as an auxochrome, further modifying the electronic transitions.

The extent of conjugation is a critical factor. If the molecule is planar, allowing for maximum overlap of p-orbitals between the phenyl ring and the vinyl group, a longer wavelength of maximum absorption would be expected. Any steric hindrance that forces the molecule into a non-planar conformation would reduce conjugation and likely result in a hypsochromic (blue) shift.

Solvatochromic Studies and Environmental Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands with a change in the polarity of the solvent. Studying the solvatochromic behavior of 3-(4-Acetoxyphenyl)-2-bromo-1-propene would provide insights into the nature of its electronic ground and excited states.

The presence of the polar acetoxy group and the polarizable bromine atom suggests that the molecule's dipole moment may change upon electronic excitation.

Positive solvatochromism (bathochromic shift with increasing solvent polarity): This occurs if the excited state is more polar than the ground state. The more polar solvent stabilizes the excited state to a greater extent than the ground state, thus lowering the energy gap for the transition.

Negative solvatochromism (hypsochromic shift with increasing solvent polarity): This is observed when the ground state is more polar than the excited state.

Given the structure, it is plausible that the excited state would be more polar, leading to positive solvatochromism. A data table illustrating this effect would typically show the λmax in a range of solvents with varying polarities.

Table 1: Hypothetical UV-Vis Absorption Maxima in Various Solvents

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | Data not available |

| Dichloromethane | 3.1 | Data not available |

| Acetone | 5.1 | Data not available |

| Acetonitrile | 5.8 | Data not available |

| Ethanol | 4.3 | Data not available |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the exact mass of the molecular ion (M⁺˙) of 3-(4-Acetoxyphenyl)-2-bromo-1-propene. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The molecular formula of the compound is C₁₁H₁₁BrO₂. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks in the mass spectrum for any bromine-containing fragment, separated by two mass-to-charge units (m/z), with nearly equal intensity (the M⁺˙ and M+2 peaks).

The theoretical exact masses for the molecular ions would be:

[C₁₁H₁₁⁷⁹BrO₂]⁺˙: Calculated exact mass

[C₁₁H₁₁⁸¹BrO₂]⁺˙: Calculated exact mass

Experimental HRMS data would confirm these masses to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Fragmentation Pattern Analysis and Structural Elucidation (e.g., GC-MS)

In a mass spectrometer, typically using electron ionization (EI) in a Gas Chromatography-Mass Spectrometry (GC-MS) system, the molecular ion of 3-(4-Acetoxyphenyl)-2-bromo-1-propene would undergo fragmentation. The analysis of these fragment ions provides valuable information for structural elucidation.

Key expected fragmentation pathways would include:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO˙, 43 Da). This would result in a fragment ion corresponding to the hydroxyphenylpropene cation.

Loss of the bromine atom: Cleavage of the C-Br bond would result in the loss of a bromine radical (⁷⁹Br˙ or ⁸¹Br˙), leading to a fragment ion at [M-79]⁺ or [M-81]⁺.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the propene side chain could occur, although this might be less favorable than the other pathways.

McLafferty rearrangement: This is a possibility if the side chain is long enough, but it is less likely to be a major pathway for this specific structure.

The relative abundances of these fragment ions would constitute the compound's mass spectrum, which serves as a chemical fingerprint.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data

| m/z (relative intensity) | Possible Fragment Ion |

|---|---|

| Data not available | [C₁₁H₁₁BrO₂]⁺˙ (Molecular Ion) |

| Data not available | [C₉H₉BrO]⁺ |

| Data not available | [C₁₁H₁₁O₂]⁺ |

| Data not available | [C₉H₇O]⁺ |

X-ray Crystallography

As of the latest available data, a complete single-crystal X-ray diffraction analysis for 3-(4-Acetoxyphenyl)-2-bromo-1-propene has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Therefore, detailed experimental data on its solid-state molecular structure, precise bond parameters, and specific intermolecular interactions are not available for discussion.

Solid-State Molecular Structure Elucidation and Bond Parameters

A definitive elucidation of the solid-state molecular structure of 3-(4-Acetoxyphenyl)-2-bromo-1-propene, which would include precise measurements of bond lengths, bond angles, and torsion angles, is contingent upon successful crystallization and subsequent X-ray crystallographic analysis. Without such experimental data, any discussion of its specific bond parameters in the solid state would be purely theoretical.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and the resulting crystal packing arrangement for 3-(4-Acetoxyphenyl)-2-bromo-1-propene is similarly dependent on the availability of its crystal structure. While it can be hypothesized that interactions such as C-H···O, C-H···π, and potentially halogen bonding (C-Br···O or C-Br···π) could play a role in its solid-state assembly, the specific nature, geometry, and energetic contributions of these interactions remain undetermined without experimental crystallographic data.

Computational and Theoretical Investigations of 3 4 Acetoxyphenyl 2 Bromo 1 Propene

Quantum Chemical Methods

The foundation of modern computational chemistry lies in the selection of appropriate theoretical methods to accurately describe the electronic behavior of the system under study. For a molecule like 3-(4-Acetoxyphenyl)-2-bromo-1-propene, a combination of Density Functional Theory (DFT) and Ab Initio methods offers a balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for medium-sized organic molecules at a manageable computational expense. DFT methods are used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry of 3-(4-Acetoxyphenyl)-2-bromo-1-propene. The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in space. From this optimized geometry, a wealth of electronic properties can be calculated, including molecular orbital energies and charge distributions.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is known for its reliability in predicting the geometries and electronic properties of a broad range of molecules.

6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussians, and the valence orbitals are split into three functions (composed of three, one, and one primitive Gaussians, respectively) to allow for more flexibility. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are necessary to describe the non-spherical nature of electron density in chemical bonds.

This level of theory is expected to provide a robust description of the electronic structure of 3-(4-Acetoxyphenyl)-2-bromo-1-propene.

For even higher accuracy, particularly for energy calculations, Ab Initio methods can be employed. These methods are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can serve as benchmarks for the DFT results. These high-level calculations can provide very accurate predictions of molecular properties, though they are often reserved for smaller systems or for single-point energy calculations on DFT-optimized geometries due to their computational cost.

Molecular Orbital Analysis

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 3-(4-Acetoxyphenyl)-2-bromo-1-propene, the HOMO is expected to be localized primarily on the electron-rich acetoxyphenyl ring, which can donate electron density. The LUMO, in contrast, is likely to be distributed over the 2-bromo-1-propene moiety, particularly the C=C double bond and the C-Br bond, which can accept electron density.

The following table presents theoretical values for the HOMO and LUMO energies and the resulting energy gap, as would be calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and based on calculations for structurally similar compounds.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. Current time information in Pasuruan, ID.cdnsciencepub.com This provides insight into the distribution of electron density and helps to identify electrophilic and nucleophilic sites. While it has known limitations, such as a strong dependence on the basis set used, it remains a common tool for qualitative analysis of charge distribution. cdnsciencepub.com

In 3-(4-Acetoxyphenyl)-2-bromo-1-propene, the oxygen atoms of the acetoxy group and the bromine atom are expected to carry significant negative charges due to their high electronegativity. Conversely, the carbonyl carbon and the carbons bonded to the electronegative atoms are expected to be electropositive. The following table provides a representative Mulliken charge distribution for selected atoms in the molecule.

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (ester) | -0.45 |

| Br | -0.20 |

| C (carbonyl) | +0.60 |

| C (alpha to Br) | +0.15 |

| C (attached to phenyl) | -0.10 |

Note: These values are representative and based on calculations for structurally similar compounds.

This charge distribution suggests that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen and bromine atoms could interact with electrophiles.

Electrostatic Potential Maps (MEP) for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) maps are a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential.

Spectroscopic Property Simulations

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS).

Theoretical calculations for 3-(4-Acetoxyphenyl)-2-bromo-1-propene would provide predicted ¹H and ¹³C NMR chemical shifts. The calculated values for the protons on the aromatic ring would be influenced by the electron-withdrawing nature of the acetoxy group and the bromine atom's position. The vinyl protons of the propene group would show distinct chemical shifts due to their different electronic environments. Similarly, the ¹³C NMR spectrum would be predicted, with the carbonyl carbon of the acetoxy group expected at a significant downfield shift. Comparing these theoretical spectra with experimental data is a powerful method for confirming the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Data not available | Data not available |

| Vinyl CH₂ | Data not available | Data not available |

| Vinyl CH | Data not available | Data not available |

| Acetyl CH₃ | Data not available | Data not available |

| Carbonyl C=O | - | Data not available |

| Aromatic C-O | - | Data not available |

| Aromatic C-Br | - | Data not available |

| Vinyl C=C | - | Data not available |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific internal coordinates (bond stretching, angle bending, etc.), providing a detailed understanding of the molecule's vibrational behavior.

For 3-(4-Acetoxyphenyl)-2-bromo-1-propene, key vibrational modes would include the C=O stretching of the acetoxy group, C=C stretching of the aromatic ring and the propene moiety, and C-Br stretching. The PED analysis would help to unambiguously assign these and other complex vibrational modes throughout the molecule's spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions between molecular orbitals. nih.gov This analysis helps in understanding the electronic structure and the nature of the transitions, such as π→π* or n→π*.

A TD-DFT calculation for 3-(4-Acetoxyphenyl)-2-bromo-1-propene would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions would likely involve the π-systems of the phenyl ring and the propene double bond, as well as the non-bonding electrons on the oxygen and bromine atoms. The choice of the functional and basis set in the TD-DFT calculation can significantly impact the accuracy of the predicted spectrum. researchgate.net

Reaction Pathway and Transition State Analysis

Computational Mechanistic Studies for Organic Transformations

Computational chemistry offers powerful tools to investigate the mechanisms of organic reactions by mapping out the potential energy surface. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the lowest energy reaction pathway, the feasibility of a proposed mechanism can be assessed.

For 3-(4-Acetoxyphenyl)-2-bromo-1-propene, computational studies could elucidate the mechanisms of various potential transformations. For example, the investigation of nucleophilic substitution reactions at the allylic carbon bearing the bromine atom would involve calculating the energy barriers for both SN1 and SN2 pathways. The calculations would model the geometry of the transition states and provide insights into the electronic factors that favor one mechanism over another. Such studies are invaluable for understanding and predicting the outcomes of chemical reactions involving this compound.

Energy Barriers and Reaction Kinetics Determinations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by calculating potential energy surfaces, identifying transition states, and determining activation energy barriers. For a molecule such as 3-(4-Acetoxyphenyl)-2-bromo-1-propene, density functional theory (DFT) is a commonly employed method to investigate its reactivity. vub.be Theoretical studies can map out the energetic landscape of a proposed reaction, for instance, a nucleophilic substitution at the allylic carbon, to predict the feasibility and rate of the transformation.

The process typically involves optimizing the geometries of the reactants, the transition state (TS), and the products. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter governing the reaction rate. According to transition state theory, the rate constant (k) can then be calculated.

Kinetic studies on similar chemical systems, such as nitrotoluene isomers, have demonstrated that computational methods can effectively predict reaction pathways and rate constants. rsc.org For example, DFT calculations can be used to explore various potential decomposition or substitution pathways for 3-(4-Acetoxyphenyl)-2-bromo-1-propene, determining which is kinetically favored. The calculated thermodynamic properties, such as activation energy and entropy changes, provide a comprehensive understanding of the reaction mechanism. mdpi.com

Below is an illustrative table of computationally determined kinetic and thermodynamic parameters for a hypothetical nucleophilic substitution reaction of 3-(4-Acetoxyphenyl)-2-bromo-1-propene, showcasing how different levels of theory can be applied to refine the results.

Table 1: Illustrative Calculated Kinetic and Thermodynamic Parameters for a Hypothetical SN2 Reaction

| Level of Theory | Basis Set | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298.15 K (s⁻¹) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 105.2 | 1.2 x 10⁻⁵ |

| B3LYP | 6-311++G(d,p) | 98.7 | 5.8 x 10⁻⁵ |

| M06-2X | 6-311++G(d,p) | 95.4 | 9.3 x 10⁻⁵ |